molecular formula C34H28N6O14S4 B8699229 Trypan Blue free acid CAS No. 2538-83-2

Trypan Blue free acid

Cat. No.: B8699229
CAS No.: 2538-83-2
M. Wt: 872.9 g/mol
InChI Key: ZBNARPCCDMHDDV-UHFFFAOYSA-N
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Description

Trypan Blue free acid (C₃₄H₂₈N₆O₁₄S₄) is the non-sodium salt form of Trypan Blue, a diazo dye historically used as a vital stain to differentiate viable and non-viable cells based on membrane integrity . Its mechanism hinges on the exclusion by intact plasma membranes, making it a cornerstone in cytotoxicity assays (e.g., Trypan Blue exclusion method) . Structurally, it features two azo (-N=N-) linkages, four sulfonic acid (-SO₃H) groups, and aromatic naphthalene rings, contributing to its high polarity and aqueous solubility . Recent computational studies highlight its molecular interactions, such as a rupture force of 409.97 ± 45.04 pN, which is lower than indocyanine green acid (861.75 ± 42.65 pN), suggesting weaker binding affinity in certain protein-ligand systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trypan blue is synthesized through a series of chemical reactions involving toluidine, a derivative of toluene. The synthesis process typically involves the following steps:

    Diazotization: Toluidine is diazotized to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo dye.

The reaction conditions for the synthesis of trypan blue include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, trypan blue is produced in large quantities using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The dye is then purified through filtration and crystallization processes before being packaged for use in various applications .

Chemical Reactions Analysis

Photochemical Degradation

Trypan Blue free acid undergoes self-sensitized photodegradation under blue light exposure. In the presence of lutein/zeaxanthin, the degradation rate increases significantly :

ConditionDegradation Rate (k, hr⁻¹)Half-Life (t₁/₂, hr)
Self-sensitized (580 nm)0.003231
With lutein/zeaxanthin0.00886.6

Key findings:

  • Degradation follows pseudo-first-order kinetics, with a 3.67× faster rate in the presence of lutein/zeaxanthin .

  • Primary degradation products include aromatic amines and sulfonated intermediates, identified via MALDI-TOF and NMR .

  • Light exposure reduces absorbance at 580 nm (characteristic of the azo bond), confirming bond cleavage .

Reductive Cleavage

In reducing environments, this compound undergoes reductive cleavage of its azo (-N=N-)-bond, forming aromatic amines :
C34H28N6O14S4Reduction2 C17H14N3O7S2+N2\text{C}_{34}\text{H}_{28}\text{N}_6\text{O}_{14}\text{S}_4 \xrightarrow{\text{Reduction}} 2\ \text{C}_{17}\text{H}_{14}\text{N}_3\text{O}_7\text{S}_2 + \text{N}_2

Key properties:

  • Reaction is accelerated by reducing agents or enzymatic activity in biological systems .

  • Products include sulfonated naphthylamine derivatives , which are potential carcinogens .

Cellular Uptake and Ionic Interactions

Trypan Blue interacts with cells via mechanisms dependent on membrane integrity and osmotic conditions :

MechanismConditionsOutcome
Passive Diffusion Dead cells (compromised membranes)Cytoplasmic and nuclear staining
Macropinocytosis Viable cells (e.g., BV-2 microglia)Vesicular uptake inhibited by amiloride
Osmotic Stress Hypotonic solutions (210 mOsm)Enhanced intracellular accumulation

Key findings:

  • Amiloride (30 µM) blocks Na⁺/H⁺ exchange, suppressing macropinocytosis and dye uptake .

  • Hypotonic solutions increase cell volume, promoting dye entry via volume-regulated ion channels .

Adsorption and Environmental Interactions

This compound binds to biological and synthetic adsorbents through sulfonic acid group interactions :

AdsorbentMaximum Capacity (mg/g)Best-Fit Isotherm Model
Aspergillus niveus biomass126.4Langmuir (R² = 0.997)
MgO nanoparticles132.0Freundlich

Key findings:

  • Adsorption is pH-dependent, with optimal removal at pH 6 due to electrostatic interactions between dye sulfonate groups and protonated biomass .

  • Kinetics follow a pseudo-second-order model, indicating chemisorption dominates .

Stability and Storage Considerations

  • Thermal Stability : Degrades minimally at room temperature but precipitates in high-salt solutions (e.g., 8X PBS) .

  • Light Sensitivity : Prolonged exposure to blue light accelerates decomposition .

  • Reductive Environments : Susceptible to cleavage in the presence of reducing agents .

Scientific Research Applications

Cell Viability Assessment

Trypan Blue Exclusion Test

The most prominent application of Trypan Blue free acid is in the assessment of cell viability. The Trypan Blue exclusion assay is a widely used method for determining the viability of cells in culture. In this assay, viable cells remain unstained, while non-viable cells take up the dye, turning blue. This method is crucial for evaluating cell health in various biological experiments, including drug testing and toxicology studies.

Methodology:

  • Cells are suspended in a solution of 0.4% Trypan Blue.
  • After a brief incubation, the mixture is analyzed under a microscope or using automated cell counters.
  • The percentage of viable (unstained) versus non-viable (stained) cells is calculated.

Case Study: Jurkat Cells Viability Measurement

A study compared cell viability using Trypan Blue with fluorescence-based assays. Results indicated that Trypan Blue often reported higher viability rates than fluorescence methods, highlighting its utility in specific contexts where rapid assessments are necessary .

Ophthalmic Surgery

Staining in Vitrectomy Procedures

This compound is employed as a staining agent during ophthalmic surgeries, particularly vitrectomy. It selectively stains epiretinal membranes and internal limiting membranes, facilitating their identification and removal during surgery.

Mechanism of Action:

  • The dye binds to membranes within the eye, providing contrast against surrounding tissues.
  • This application has been shown to enhance surgical outcomes by improving the visualization of delicate structures .

Case Study: Lens Epithelial Cells

Research demonstrated that direct exposure of lens epithelial cells to Trypan Blue during cataract surgery led to significant changes in cell viability and morphology. The study found that internal staining resulted in higher rates of cellular degeneration compared to external staining methods .

Teratogenic Studies

Assessing Developmental Toxicity

Trypan Blue has been investigated for its teratogenic properties. Studies have shown that the blue fraction of Trypan Blue can induce abnormal embryonic development when administered to pregnant animal models. This highlights its potential implications in developmental biology and toxicology.

Findings:

  • A significant percentage of embryos exhibited malformations or resorption upon exposure to Trypan Blue.
  • The active teratogenic component was identified as the blue fraction, underscoring the need for careful consideration when using this compound in biological research .

Mechanistic Studies on Cell Death

Understanding Cell Rupture Mechanisms

Recent investigations have explored how Trypan Blue may cause cell rupture due to osmotic pressure changes. This phenomenon can lead to overestimation of cell viability if not properly accounted for during assays.

Experimental Observations:

  • Variations in phosphate-buffered saline concentrations influenced the extent of cell rupture during Trypan Blue staining.
  • Higher osmotic pressures led to increased water influx and subsequent cellular damage, affecting viability assessments .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Cell Viability AssessmentExclusion assay for viable/non-viable cellsHigher viability rates reported compared to fluorescence assays
Ophthalmic SurgeryStaining for membrane identificationEnhances visualization during surgical procedures
Teratogenic StudiesEvaluating developmental toxicitySignificant malformations observed in animal models
Mechanistic StudiesInvestigating cell death mechanismsOsmotic pressure impacts staining results

Mechanism of Action

Trypan blue exerts its effects by selectively staining dead cells and tissues. The dye is membrane-impermeable, meaning it cannot enter live cells with intact membranes. it can penetrate and stain cells with compromised membranes, rendering them blue. This property allows researchers to easily distinguish between viable and nonviable cells under a microscope .

In ophthalmic applications, trypan blue stains the epiretinal membranes and internal limiting membranes in the eye, facilitating their removal during surgical procedures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between Trypan Blue free acid and related compounds:

Compound Molecular Weight Sulfonic Acid Groups Key Functional Groups Solubility Primary Applications Research Findings
This compound 960.81 (acid form) 4 Azo bonds, naphthalene rings Water-soluble Cell viability assays, histology staining Degrades under blue light into methylhydroxylamine and sulfonamides
Trypan Red ~994.79 5 Azo bonds, additional -SO₃H Water-soluble Parasitology, staining protozoans Higher sulfonic content may enhance binding to pyruvate kinases
Suramin 1,429.21 6 Naphthylurea, sulfonate groups Water-soluble Anti-trypanosomal drug, enzyme inhibition (e.g., pyruvate kinase) Binds competitively to adenosine sites in trypanosomatid enzymes
Brilliant Yellow 624.49 2 Stilbene, hydroxyl groups Moderate solubility Vesicular glutamate transporter (VGLUT) inhibition, membrane permeability studies Fewer sulfonic groups reduce charge, enhancing cellular uptake
Cibacron Blue ~840.00 3 Anthraquinone, sulfonate Water-soluble Affinity chromatography (e.g., purifying pyruvate kinases) Structural mimicry of nucleotide cofactors enables enzyme binding

Key Comparative Insights

  • Enzyme Inhibition: Trypan Blue and its analogues (e.g., Suramin, Cibacron Blue) inhibit pyruvate kinases (PYKs) by binding to adenosine sites. Suramin, a derivative, exhibits broader therapeutic utility due to its higher sulfonic content and larger scaffold .
  • Photostability : Trypan Blue undergoes self-catalyzed photodegradation under blue light (460 nm), yielding methylhydroxylamine and sulfonamides. In contrast, Brilliant Yellow’s simpler structure may confer greater stability under similar conditions .
  • Cellular Permeability : Brilliant Yellow’s reduced sulfonic groups (2 vs. 4 in Trypan Blue) lower its charge, enhancing membrane permeability and making it a superior candidate for intracellular targets like VGLUT .
  • Therapeutic Potential: Suramin’s efficacy against Trypanosoma brucei stems from its ability to adopt inactive conformations in parasitic PYKs, a trait shared with Trypan Blue but optimized for drug delivery .

Limitations and Challenges

  • Toxicity: Trypan Blue is classified as a Category 1B carcinogen, limiting its in vivo applications . Suramin, while less toxic, requires precise dosing to avoid nephrotoxicity.
  • Solubility vs. Function : Compounds with fewer sulfonic groups (e.g., Brilliant Yellow) trade solubility for membrane permeability, complicating formulation for aqueous assays .

Biological Activity

Trypan Blue free acid is a vital dye commonly used in biological research for cell viability assays and staining. Its biological activity is significant in various fields, including toxicology, ophthalmology, and developmental biology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and applications in research.

Trypan Blue (C34H24N6Na4O14S4) is a synthetic dye that selectively stains dead cells blue while leaving viable cells unstained. This property is utilized extensively in cell viability assays. The mechanism behind this selective staining involves the permeability of cell membranes; dead or damaged cells allow the dye to penetrate, whereas healthy cells do not.

Cytotoxicity and Teratogenic Effects

Cytotoxicity Studies

Research has demonstrated that Trypan Blue exhibits cytotoxic effects on various cell types. A study conducted on human corneal fibroblasts revealed that concentrations as low as 0.005% were not significantly toxic; however, higher concentrations (0.1%) resulted in significant toxicity after prolonged exposure (30 minutes or longer) . In contrast, experiments with retinal pigment epithelial (RPE) cells showed a concentration-dependent reduction in cell viability, particularly at higher doses (0.6 mg/ml and 4 mg/ml) .

Teratogenic Properties

The teratogenic effects of Trypan Blue have been documented in animal studies. A notable study indicated that the blue fraction of Trypan Blue was responsible for producing abnormal embryos and embryo resorption in rats, with 71% to 84% of conceptuses affected . These findings suggest that exposure to Trypan Blue during critical periods of development can lead to significant morphological changes and developmental abnormalities.

Table 1: Summary of In Vitro Studies on Trypan Blue

StudyCell TypeConcentrationExposure TimeKey Findings
Corneal Fibroblasts0.0001% - 0.1%15 min - 24 hrSignificant toxicity at 0.1% after 30 min
RPE Cells (ARPE-19)0.1%, 0.05%, 0.025%, 0.0125%Varying with light exposureR28 cells more sensitive than ARPE-19
RPE Cells (ARPE-19)0.06 mg/ml - 4 mg/ml1 minConcentration-dependent suppression of viability

Case Studies

Case Study: Ophthalmic Applications

In ophthalmology, Trypan Blue is frequently used to stain the inner limiting membrane during cataract surgery to enhance visualization. A study assessing its biocompatibility found that while low concentrations were tolerable, prolonged exposure to higher concentrations led to irreversible damage to corneal endothelium . This highlights the importance of optimizing concentration and exposure time in clinical settings.

Case Study: Developmental Toxicology

A developmental toxicology study demonstrated that maternal exposure to Trypan Blue resulted in significant teratogenic effects in offspring, including malformations and resorption sites . This case underscores the necessity for careful consideration of potential risks associated with the use of Trypan Blue in pregnant subjects or during critical developmental windows.

Q & A

Basic Research Questions

Q. What are the standard protocols for using Trypan Blue in cell viability assays, and what are their limitations?

Trypan Blue is traditionally used to distinguish viable from non-viable cells via membrane integrity. The standard protocol involves mixing cells with 0.1–0.4% Trypan Blue and quantifying unstained (viable) vs. stained (non-viable) cells using a hemocytometer. However, recent studies show that viable cells undergoing pinocytosis can internalize Trypan Blue in vesicular compartments, leading to false positives. To mitigate this, researchers should combine Trypan Blue with fluorescence microscopy to differentiate between membrane-compromised cells and active endocytosis in viable cells .

Q. How should researchers handle safety concerns when working with Trypan Blue?

According to safety data sheets (SDS), Trypan Blue is classified as a carcinogen (Category 1B) and requires strict handling protocols. Key precautions include:

  • Using personal protective equipment (PPE) such as nitrile gloves and lab coats.
  • Working in a fume hood to avoid inhalation or skin contact.
  • Disposing of waste via approved chemical disposal routes. Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking immediate medical attention .

Q. What methodological controls are essential for Trypan Blue-based assays to ensure accuracy?

  • Negative controls: Use paraformaldehyde-fixed cells to confirm staining of membrane-compromised cells.
  • Hypotonicity controls: Incubate cells in hypotonic solutions (210 mOsm) to test volume-dependent dye uptake, as osmotic stress can alter membrane permeability.
  • Fluorescence validation: Combine Trypan Blue with fluorescence microscopy to distinguish between extracellular adsorption and intracellular vesicular localization .

Advanced Research Questions

Q. How do photodegradation pathways of Trypan Blue vary under different experimental conditions, and how can conflicting data be resolved?

Trypan Blue undergoes self-sensitized photodegradation via two pathways:

  • Pathway 1 (self-sensitized): In the absence of photosensitizers, degradation involves dimethyl sulfate dissociation (m/z = 745.6) followed by phenol elimination (m/z = 651.4).
  • Pathway 2 (lutein/zeaxanthin-mediated): In the presence of lutein/zeaxanthin, degradation produces methylhydroxylamine (m/z = 825.6) and sulfonamide derivatives (m/z = 671.1). Conflicting data arise from variable light exposure durations and photosensitizer concentrations. Researchers should standardize light intensity (e.g., 460 nm blue light) and quantify degradation products via LC-MS or NMR .

Q. What parameters optimize bacterial bioremediation of Trypan Blue, and how do they interact?

Bacillus sp. HB3 achieves 94% decolorization at 35°C and pH 7.0, but efficiency declines at extreme temperatures (>40°C) or acidic/alkaline conditions. Key parameters include:

  • Carbon/nitrogen sources: Glucose and ammonium sulfate enhance metabolic activity (Fig. 7–8).
  • Dye concentration: Efficiency drops from 94% at 100 ppm to <50% at 500 ppm due to toxicity.
  • Incubation time: Maximum degradation occurs within 24 hours. Researchers should pre-culture bacteria in nutrient-rich media before introducing Trypan Blue to improve tolerance .

Q. How can conflicting reports on Trypan Blue’s embryotoxicity be reconciled across in vitro and in vivo models?

Discrepancies arise from differences in exposure timing and model systems:

  • In vitro (e.g., rat embryos): Trypan Blue induces neural tube defects at 0.1–1.0 mg/mL via protein precipitation and oxidative stress.
  • In vivo (e.g., mice): Dye accumulation in maternal liver reduces bioavailability, requiring higher doses (10–50 mg/kg) for teratogenicity. To resolve contradictions, researchers should standardize exposure windows (e.g., gestational day 8–10) and use isotopic labelling (e.g., C14-Trypan Blue) to track tissue-specific uptake .

Q. What advanced techniques complement Trypan Blue assays for quantifying cellular uptake mechanisms?

  • Co-localization studies: Pair Trypan Blue with endocytosis markers (e.g., dextran-FITC) to confirm pinocytotic pathways.
  • Electron microscopy: Visualize dye localization in subcellular compartments (e.g., lysosomes).
  • Spectrophotometric quantification: Compare Trypan Blue uptake kinetics with orthogonal methods like the TNBS assay for α-polylysine quantification .

Q. Methodological Considerations for Data Interpretation

Q. How can researchers differentiate between Trypan Blue’s staining of dead cells vs. protein aggregates in fixed cells?

  • Fixation method: Paraformaldehyde crosslinks proteins, preventing dye access to intracellular proteins, while acetic acid methanol denatures proteins, allowing Trypan Blue to bind precipitated cytoplasmic/nuclear proteins.
  • Washing protocols: Extensive post-fixation washing removes unbound dye, reducing false positives from residual staining .

Q. What statistical approaches are recommended for analyzing Trypan Blue-based viability data with high variability?

  • ANOVA with post-hoc tests: Compare multiple treatment groups while accounting for variance in dye uptake.
  • Dose-response modeling: Use nonlinear regression to quantify EC50 values for cytotoxicity.
  • Reproducibility checks: Include biological triplicates and technical replicates to account for hemocytometer counting errors .

Properties

Key on ui mechanism of action

Trypan blue ophthalmic drops selectively stains membranes in the human eye during posterior surgery, such as epiretinal membranes (ERM) and Internal Limiting Membranes (ILM).
A dose of 50 mg per kg /of trypan blue/ appears to be the optimum teratogenic dose. A characteristic observation with trypan blue is that with treatment after the 9th day of gestation defects are rare. This fact has supported other evidence that the mechanism of action was dependent on disruption of yolk sac nutrition. ... Studies have produced evidence indicating a possible action of trypan blue on a nutritive function of the visceral yolk sac. The failure of the trypan blue to act directly upon the embryo is generally held ... .
The absence of teratogenic action after the initiation of chorio-allantoic placentation also indicated that yolk sac function was important in pathogenesis. The dye can be visualized in the cells of the visceral yolk sac. ... . The protein-trypan blue complex is concentrated in lysosomes. Through disruption of the enzymatic digestive process in the yolk sac lysosome, trypan blue may interfere with normal embryonic nutritive processes.

CAS No.

2538-83-2

Molecular Formula

C34H28N6O14S4

Molecular Weight

872.9 g/mol

IUPAC Name

5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H28N6O14S4/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)

InChI Key

ZBNARPCCDMHDDV-UHFFFAOYSA-N

impurities

... Substances identified in various samples /are/ 8-amino-2-[4'-(3,3' -dimethyl-biphenylazo)]-1-naphthol-3,6-disulfonic acid;  and 8-amino-2-[4'-(3,3' -dimethyl-4-hydroxybiphenylazo)]-1-napthol-3,6-disulfonic acid;  and 8-amino-2 -[4'-(3,3'-dimethyl-4-aminobiphenylazo)]-1-napthol-3,6-disulfonic acid ... and in addition ... can contain varying amt of its starting materials, including ortho-tolidine ... and inorganic salts.

SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O

Color/Form

Bluish-grey powder
Dark greenish-brown powder.
Aqueous solution deep blue with violet tinge

melting_point

greater than 572 °F (NTP, 1992)
300 °C

physical_description

Trypan blue is a bluish-gray to dark blue powder. (NTP, 1992)
Gray-blue to blue powder;  [CAMEO]

solubility

1 to 10 mg/mL at 68 °F (NTP, 1992)
20 mg/mL in methyl Cellosolve, and 0.6 mg/mL in ethanol
Soluble in water
In water, <0.1 mg/mL

Origin of Product

United States

Retrosynthesis Analysis

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